molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B072526
CAS RN: 1500-90-9
M. Wt: 159.15 g/mol
InChI Key: GFIPINBJCGELKW-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound that has been studied for its potential applications in the medical field . It has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . This compound has also been explored as a potential antitubercular agent .


Synthesis Analysis

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .


Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a 7-deazapurine ring. This core structure is found in several naturally occurring nucleosides .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involve the substitution at the C-4 position of the 7-deazapurine ring .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and tested against different cancer cell lines. Among these, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed promising results .

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

The compound has been used in the design and synthesis of a series of HPK1 inhibitors. These inhibitors showed potent inhibitory activity against HPK1, a kinase involved in immune responses .

Nitric Oxide Production Inhibitors

The compound has been used in the development of novel nitric oxide production inhibitors. These inhibitors can potentially be used in the treatment of diseases where excessive nitric oxide production is a problem .

Mechanism of Action

Future Directions

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .

properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPINBJCGELKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420548
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1500-90-9
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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